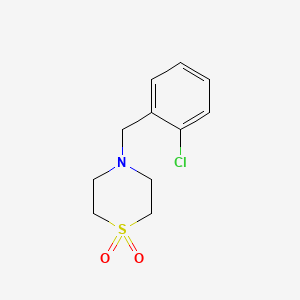

4-(2-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione

Description

4-(2-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione is a chemical compound that belongs to the class of thiazinane derivatives This compound is characterized by the presence of a chlorobenzyl group attached to a thiazinane ring, which contains a sulfur atom and a dione functional group

Properties

IUPAC Name |

4-[(2-chlorophenyl)methyl]-1,4-thiazinane 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2S/c12-11-4-2-1-3-10(11)9-13-5-7-16(14,15)8-6-13/h1-4H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKYGVVAZVHOCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione typically involves the reaction of 2-chlorobenzyl chloride with a thiazinane precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the dione functional group to a diol or other reduced forms.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce diols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-(2-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione can be compared with other similar compounds, such as:

4-(2-Chlorobenzyl)imidazole[1,2-a]quinazolin-5(4H)-one: This compound also contains a chlorobenzyl group but has a different heterocyclic core structure.

4-(2-Chlorobenzyl)-1-(furan-2-yl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: Another compound with a chlorobenzyl group, but with a triazoloquinazolinone core.

The uniqueness of this compound lies in its thiazinane ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Biological Activity

4-(2-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione, also known by its CAS number 477864-20-3, is a thiazine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Molecular Characteristics:

- Molecular Formula: C11H14ClNO2S

- Molar Mass: 259.75 g/mol

The compound features a thiazine ring structure, which is a common scaffold in medicinal chemistry known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of cancer therapy and antimicrobial effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiazine have shown promising results in inhibiting the proliferation of various cancer cell lines.

Case Study:

A study investigating related thiazine derivatives demonstrated that they could induce cell cycle arrest in cancer cells. Specifically, the compound was found to significantly reduce the viability of human colon adenocarcinoma cell lines (HT-29 and LS180) at concentrations ranging from 10 to 100 µM. The mechanism involved up-regulation of the cyclin-dependent kinase inhibitor p27 KIP1 and down-regulation of cyclin D1 and CDK4 proteins, leading to G1 phase arrest in the cell cycle .

Table 1: Summary of Anticancer Effects

| Cell Line | Concentration (µM) | Viability Reduction (%) | Mechanism |

|---|---|---|---|

| HT-29 | 10-100 | Significant | Cell cycle arrest |

| LS180 | 10-100 | Significant | Up-regulation of p27 KIP1 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cancer cells. The thiazine ring facilitates binding to proteins involved in cell cycle regulation and apoptosis.

Mechanistic Insights:

- Protein Interaction: The compound may inhibit enzymes or receptors critical for tumor growth.

- Cell Cycle Modulation: It induces cell cycle arrest by modulating key regulatory proteins.

Additional Biological Activities

Research has also explored other potential biological activities of thiazine derivatives, including antimicrobial properties. The structural features that confer anticancer activity may similarly influence interactions with microbial targets.

Q & A

Q. What are the established synthetic routes for 4-(2-Chlorobenzyl)-1λ⁶,4-thiazinane-1,1-dione, and what critical parameters influence yield and purity?

- Methodological Answer: The synthesis typically involves multi-step reactions starting with substituted benzyl halides (e.g., 2-chlorobenzyl chloride) and thiomorpholine derivatives. Key steps include nucleophilic substitution and oxidation to form the sulfone group. Reaction temperature (0–5°C for exothermic steps), solvent choice (DMF or THF for solubility), and purification via column chromatography (silica gel, ethyl acetate/hexane) are critical for yield (≥65%) and purity (>95%) . Side reactions, such as over-alkylation, can be mitigated by controlled stoichiometry.

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?

- Methodological Answer: Structural confirmation requires a combination of:

- NMR spectroscopy (¹H/¹³C, DEPT-135) to verify substituent positions and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular formula validation (e.g., C₁₁H₁₃ClNO₂S).

- X-ray crystallography (using SHELX software ) to resolve crystal packing and bond angles.

- HPLC-UV (derivatization methods ) to assess purity and detect trace impurities.

Q. What preliminary biological screening approaches are recommended for this compound?

- Methodological Answer: Begin with receptor binding assays (e.g., 5-HT7 receptor due to structural analogs ), using radioligand displacement (IC₅₀ determination). Pair with in vitro cell viability assays (MTT or resazurin) to rule out cytotoxicity. Use HEK-293 or SH-SY5Y cell lines transfected with target receptors. Validate activity via dose-response curves (1 nM–100 µM range) and compare to known agonists/antagonists .

Advanced Research Challenges

Q. How can researchers optimize the synthesis of this compound for scalability while maintaining stereochemical integrity?

- Methodological Answer: Scalability challenges include controlling racemization during sulfone formation. Strategies:

Q. How should researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer: Discrepancies may arise from assay conditions (e.g., receptor isoform specificity, cell type variability). Solutions:

Q. What computational methods are effective in predicting interactions between this compound and biological targets like 5-HT7 receptors?

Q. What strategies are recommended for detecting trace impurities or degradation products in bulk samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.